molecular formula C20H12ClF2NO5 B2590539 [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate CAS No. 338960-94-4

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate

Cat. No.: B2590539
CAS No.: 338960-94-4
M. Wt: 419.76
InChI Key: HTICRVUQIGXZEG-UHFFFAOYSA-N
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Description

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including nitro, fluoro, and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms on the phenoxy ring.

    Esterification: Formation of the ester linkage between the phenyl and benzoate groups.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and catalysts for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It can serve as a model compound for investigating metabolic pathways and enzyme interactions.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism of action of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-bromobenzoate
  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-iodobenzoate
  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-methylbenzoate

Uniqueness

Compared to similar compounds, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate is unique due to the presence of the chlorobenzoate group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2NO5/c21-14-3-1-2-13(9-14)20(25)28-11-12-4-6-19(17(8-12)24(26)27)29-18-7-5-15(22)10-16(18)23/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTICRVUQIGXZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)OC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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